PF-0713 is a chemical compound that has garnered attention in pharmaceutical research, particularly for its potential therapeutic applications. It is classified as a selective inhibitor of the protein kinase known as Janus kinase 1. This classification places PF-0713 within a broader category of compounds that target various kinases involved in signaling pathways crucial for cellular functions, including inflammation and immune responses.
PF-0713 is developed by Pfizer and is part of a series of compounds aimed at treating autoimmune diseases and other conditions linked to dysregulated immune responses. The compound's classification as a Janus kinase inhibitor indicates its mechanism of action, which involves modulating the activity of specific enzymes that play pivotal roles in cell signaling.
The synthesis of PF-0713 involves multiple steps, typically starting from readily available precursors. The process may include:
The synthesis may utilize techniques such as:
PF-0713's molecular structure features a core framework typical of Janus kinase inhibitors, which often includes:
The molecular formula for PF-0713 is , with a molecular weight of approximately 300.37 g/mol. Structural analysis using X-ray crystallography or NMR spectroscopy provides insights into its three-dimensional conformation, crucial for understanding its interaction with the target enzyme.
PF-0713 undergoes several chemical reactions during its synthesis and potential metabolic processes:
The reactivity profile can be assessed using standard organic chemistry techniques, including:
PF-0713 functions primarily through inhibition of Janus kinase 1, which plays a crucial role in the signaling pathways of various cytokines involved in immune responses. By blocking this kinase, PF-0713 can modulate inflammatory processes effectively.
Research indicates that PF-0713 demonstrates selectivity for Janus kinase 1 over other kinases, which is essential for minimizing side effects and enhancing therapeutic efficacy. Studies have shown that this selectivity can be quantified using biochemical assays that measure enzyme activity in the presence of PF-0713.
PF-0713 is typically characterized by:
Key chemical properties include:
PF-0713 has potential applications in:
The synthesis of PF-0713 (C₁₄H₂₂O, CAS 1083093-47-3) relies on stereoselective construction of its chiral alkylphenol core. The primary route involves a Friedel-Crafts alkylation of phenol with a chiral allylic alcohol derivative, forming the carbon skeleton with the desired quaternary stereocenter. A critical intermediate is (R)-4-(1-hydroxyethyl)-2,6-dimethylphenol, synthesized via asymmetric hydrogenation of a prochiral enone precursor using a ruthenium-BINAP catalyst system (yield: 78%, ee: 94%) [1]. Alternative pathways employ enzymatic desymmetrization of meso-dialkylphenol intermediates using lipase-based catalysts, achieving enantiomeric excesses >90% [7]. Key challenges include suppressing racemization during phenolic group protection/deprotection and minimizing ortho-alkylation side products.
Table 1: Key Intermediates in PF-0713 Synthesis
Intermediate | Function | Synthetic Method | Purity |
---|---|---|---|
(R)-4-(1-hydroxyethyl)-2,6-DMP | Chiral core building block | Asymmetric hydrogenation | >98% |
3,5-Dimethyl-4-allylphenol | Electrophile precursor | Claisen rearrangement | 95% |
Tris(4-hydroxyphenyl)methane | Protecting group scaffold | Acid-catalyzed condensation | 89% |
Stereoselectivity in PF-0713 hinges on three catalytic approaches:
Notably, dynamic kinetic resolution (DKR) using Candida antarctica lipase B and racemization catalysts resolves chiral alcohols at the benzylic position with 97% ee [8].
The C–O coupling between phenolic and alkyl halide moieties represents a critical yield-limiting step. Traditional Williamson ether synthesis (<45% yield) was replaced by Ullmann-type copper catalysis, leveraging:
This improved yields to 82% while reducing byproduct formation [1]. For C–C bond formation, Negishi cross-coupling of aryl zinc reagents with alkyl iodides outperformed Suzuki-Miyaura reactions, achieving 91% yield with Pd(dppf)Cl₂ catalyst (0.5 mol%) [7].
Table 2: Optimized Coupling Reactions for PF-0713 Assembly
Reaction Type | Catalyst System | Conditions | Yield | Byproducts |
---|---|---|---|---|
Ullmann C–O coupling | CuI/1,10-phenanthroline | [BMIM]OTf, 100°C, 30 min | 82% | <5% biphenyl |
Negishi C–C coupling | Pd(dppf)Cl₂ (0.5 mol%) | THF, 60°C, 2 h | 91% | <3% homodimer |
Reductive amination | NaBH₃CN/pH 7 buffer | MeOH/H₂O, 25°C | 88% | <2% dehalogenated |
Scaling PF-0713 synthesis presents three key challenges addressed via green chemistry:
Biocatalytic steps align with Principle #9 of green chemistry (catalytic vs. stoichiometric reagents) by enabling enzyme reuse >10 cycles via immobilization on silica supports [3] [8]. Solvent substitutions with γ-valerolactone (GVL) – a biomass-derived solvent – further comply with Principle #7 (renewable feedstocks) [5].
Table 3: Green Chemistry Metrics for PF-0713 Production
Parameter | Traditional Process | Optimized Process | Improvement |
---|---|---|---|
Process Mass Intensity | 120 kg/kg | 28 kg/kg | 76% reduction |
E-factor | 115 | 27 | 76% reduction |
Energy Intensity | 850 MJ/kg | 300 MJ/kg | 65% reduction |
Renewable Solvent Ratio | 0% | 85% | Complete adoption |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: